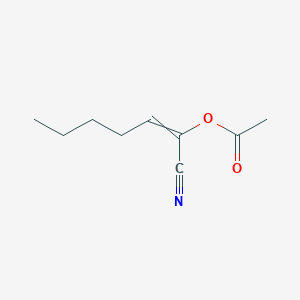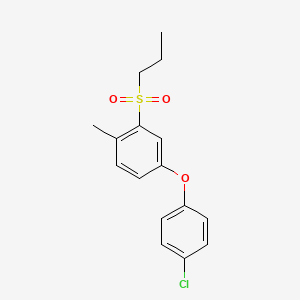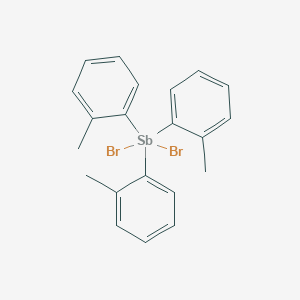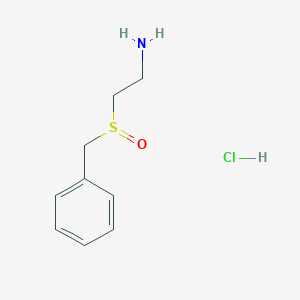![molecular formula C34H66O6S3Sn B14597338 Butyltintris[2-(octanoyloxy)ethylmercaptide] CAS No. 59118-80-8](/img/structure/B14597338.png)
Butyltintris[2-(octanoyloxy)ethylmercaptide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltintris[2-(octanoyloxy)ethylmercaptide] is an organotin compound with the molecular formula C34H66O6S3Sn . This compound is known for its unique structure, which includes a butyl group attached to a tin atom, and three 2-(octanoyloxy)ethylmercaptide groups. It is commonly used in various industrial applications due to its catalytic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris[2-(octanoyloxy)ethylmercaptide] typically involves the reaction of butyltin trichloride with 2-(octanoyloxy)ethylmercaptan in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyltin trichloride+32-(octanoyloxy)ethylmercaptan→Butyltintris[2-(octanoyloxy)ethylmercaptide]+3HCl
Industrial Production Methods
In industrial settings, the production of Butyltintris[2-(octanoyloxy)ethylmercaptide] is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Butyltintris[2-(octanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Butyltintris[2-(octanoyloxy)ethylmercaptide] has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in esterification, transesterification, and polycondensation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of plastics, coatings, and adhesives due to its catalytic properties.
Mécanisme D'action
The mechanism of action of Butyltintris[2-(octanoyloxy)ethylmercaptide] involves its interaction with various molecular targets. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. It interacts with substrates through coordination with the tin atom, which enhances the reactivity of the substrates and lowers the activation energy of the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyltin tris(2-ethylhexanoate): Similar in structure but with different ester groups.
Butyltin tris(2-ethylhexylmercaptide): Another organotin compound with similar catalytic properties.
Uniqueness
Butyltintris[2-(octanoyloxy)ethylmercaptide] is unique due to its specific ester groups, which impart distinct reactivity and solubility properties. This makes it particularly useful in certain industrial applications where other organotin compounds may not be as effective.
Propriétés
Numéro CAS |
59118-80-8 |
|---|---|
Formule moléculaire |
C34H66O6S3Sn |
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
2-[butyl-bis(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-10(11)12-8-9-13;1-3-4-2;/h3*13H,2-9H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
FXMZXUNYBBSBCI-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCC)SCCOC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14597292.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)



![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)
![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)
